Product packaging for 3,5-Dibromo-2-fluoroanisole(Cat. No.:CAS No. 1803836-83-0)

3,5-Dibromo-2-fluoroanisole

Cat. No.: B1409944
CAS No.: 1803836-83-0
M. Wt: 283.92 g/mol
InChI Key: XEDDTZGPDJTNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Halogenated Aromatic Ethers in Advanced Synthesis

Halogenated organic compounds are fundamental in many areas of chemical science, with applications ranging from pharmaceuticals and agrochemicals to materials science. rsc.org The introduction of halogen atoms into organic molecules is a critical transformation in organic synthesis. rsc.orgnih.gov Halogenated compounds make up a significant portion of active pharmaceutical ingredients (APIs) and are prevalent in modern agrochemicals. rsc.org Specifically, halogenated aromatic ethers serve as versatile building blocks in the synthesis of more complex molecules. The presence of halogens can enhance the biological activity of molecules and provide sites for further chemical modification, such as in cross-coupling reactions. rsc.orgresearchgate.net

The utility of halogenated compounds has grown with the development of cross-coupling chemistry, where brominated and iodinated derivatives are frequently used to create synthetic intermediates. rsc.org While naturally occurring metabolites are more likely to contain chlorine and bromine, synthetic APIs and agrochemicals often feature fluorine and chlorine. rsc.org The process of introducing halogens, known as halogenation, is a key tool for creating new therapeutic agents and can increase the potency of bioactive compounds. researchgate.net Modern synthetic methods, including those driven by visible light, offer milder and more selective ways to produce these valuable compounds. bohrium.com

Rationale for Research Focus on 3,5-Dibromo-2-fluoroanisole

The specific structure of this compound, with its distinct pattern of halogen substitution on the aromatic ring, makes it a compound of particular interest. The presence of two bromine atoms and a fluorine atom, along with a methoxy (B1213986) group, provides multiple reactive sites and influences the electronic properties of the benzene (B151609) ring. This unique substitution pattern is crucial for its potential applications in medicinal chemistry and materials science.

The bromine atoms can be replaced by other functional groups through nucleophilic substitution or participate in coupling reactions to form more complex structures. smolecule.com The fluorine atom and methoxy group also modulate the reactivity and properties of the molecule. This makes this compound a valuable intermediate for synthesizing a variety of other complex organic molecules. Its structural isomers, such as 2-Fluoro-5-bromoanisole and 4-Bromo-2-fluoroanisole, are also used in the preparation of biologically active compounds, for instance, as inhibitors for enzymes implicated in conditions like osteoporosis. chemicalbook.com

Overview of Key Research Areas and Methodological Approaches

Research involving halogenated anisoles like this compound encompasses a range of synthetic and analytical methodologies. The synthesis of such compounds often involves multi-step processes. For instance, the synthesis of a related compound, 1,5-Dibromo-2-difluoromethoxy-3-(fluoromethoxy)benzene, involves bromination of a benzene derivative followed by fluorination. smolecule.com The purification of the final product is typically achieved through techniques like recrystallization or distillation. smolecule.com

The study of these compounds also involves various analytical techniques to understand their structure and properties. For example, long-range spin-spin coupling constants between carbon-13 nuclei and protons or fluorine-19 nuclei are used to determine the conformational properties of molecules like 4-fluoroanisole (B119533) and its derivatives. cdnsciencepub.com Computational methods, such as Density Functional Theory (DFT), are employed to investigate molecular structures, electronic properties, and chemical reactivity of fluoroaniline (B8554772) isomers, providing insights that are applicable to related compounds like this compound. researchgate.net

Furthermore, the development of new synthetic methods is a continuous area of research. For example, new one-pot procedures have been developed for the synthesis of polyfluoroanisoles from polyfluoroanilines. oup.com These methods aim to be more efficient and environmentally friendly. researchgate.net Research also focuses on understanding the mechanisms of reactions involving these compounds, such as the regioselectivity of halogenation reactions, which is governed by the electronic and steric effects of the substituents on the aromatic ring. smolecule.com

An in-depth analysis of the synthetic pathways leading to this compound reveals a complex interplay of directing group effects and reagent selection. The strategic introduction of bromine and fluorine atoms onto the anisole (B1667542) core requires careful consideration of regioselectivity and reaction conditions. This article explores the primary synthetic methodologies, focusing on the bromination of fluoroanisole precursors and the fluorination of brominated anisole derivatives, providing a comprehensive overview of the route optimization for this specific halogenated compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2FO B1409944 3,5-Dibromo-2-fluoroanisole CAS No. 1803836-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dibromo-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDDTZGPDJTNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 2 Fluoroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and spatial arrangement of atoms within a molecule. For 3,5-Dibromo-2-fluoroanisole, a combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals for the aromatic protons and one signal for the methoxy (B1213986) group protons. The aromatic protons, H-4 and H-6, are in different chemical environments due to the influence of the adjacent fluorine and bromine atoms.

The methoxy group protons (-OCH₃) are anticipated to appear as a sharp singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atom. The aromatic protons will appear as doublets due to coupling with the fluorine atom and potentially with each other, although the four-bond H-H coupling is expected to be negligible. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₃3.8 - 4.0SingletN/A
H-47.2 - 7.4Doublet of doubletsJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-67.5 - 7.7DoubletJ(H-F) ≈ 2-3

Disclaimer: The data in this table is predicted and may vary from experimental values.

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to each of the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the directly attached and neighboring substituents. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J, Hz)
-OCH₃55 - 60SingletN/A
C-1150 - 155SingletN/A
C-2155 - 160Doublet¹J(C-F) ≈ 240-260
C-3110 - 115Doublet²J(C-F) ≈ 20-25
C-4125 - 130Doublet³J(C-F) ≈ 5-10
C-5115 - 120Doublet⁴J(C-F) ≈ 2-4
C-6130 - 135Doublet³J(C-F) ≈ 5-10

Disclaimer: The data in this table is predicted and may vary from experimental values.

The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. For this compound, a single signal is expected. This signal will be split into a doublet of doublets due to coupling with the ortho proton (H-6) and the meta proton (H-4). The chemical shift of the fluorine atom is influenced by the electronic environment created by the methoxy and bromine substituents.

Predicted ¹⁹F NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹⁹F-110 to -130Doublet of doublets³J(F-H6) ≈ 8-10, ⁴J(F-H4) ≈ 5-7

Disclaimer: The data in this table is predicted and may vary from experimental values.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, a cross-peak between H-4 and H-6 would confirm their through-bond coupling, although it is expected to be a weak four-bond coupling. A stronger correlation would be observed between H-4 and the fluorine atom in a ¹H-¹⁹F COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would show cross-peaks between the methoxy protons and the methoxy carbon, H-4 and C-4, and H-6 and C-6, thus confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methoxy protons to C-1.

H-4 to C-2, C-3, C-5, and C-6.

H-6 to C-1, C-2, C-4, and C-5. These correlations would be crucial in piecing together the connectivity of the substituted aromatic ring.

Long-range spin-spin coupling constants, particularly those involving fluorine, can provide valuable information about the conformation of the molecule. The magnitude of the through-space coupling between the fluorine atom and the methoxy protons can indicate the preferred orientation of the methoxy group relative to the fluorine atom. A significant coupling constant would suggest a spatial proximity, which could be indicative of a specific rotational conformer being more populated. Similarly, the magnitudes of the multi-bond couplings between the fluorine and the aromatic protons and carbons are sensitive to the electronic structure and can provide further insights into the effects of the substituents.

Vibrational Spectroscopy

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (-OCH₃)2950 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-O Stretch (Aryl Ether)1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)Strong
C-F Stretch1250 - 1000Strong
C-Br Stretch680 - 515Medium to Strong
C-H Out-of-plane Bending900 - 675Strong

Disclaimer: The data in this table is predicted and may vary from experimental values.

The aromatic C-H stretching vibrations appear at frequencies above 3000 cm⁻¹. The C-H stretching of the methoxy group is expected in the 2950-2850 cm⁻¹ region. The characteristic aromatic ring C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. The strong absorptions for the C-O ether linkage and the C-F bond are expected in the fingerprint region. The C-Br stretching frequency is typically found at lower wavenumbers. The pattern of the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can often provide information about the substitution pattern on the benzene (B151609) ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

Key expected vibrational modes would include:

C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3100-3000 cm⁻¹.

C-O-C stretching vibrations of the anisole (B1667542) group. The asymmetric stretching would likely be observed around 1250 cm⁻¹, while the symmetric stretching would appear near 1040 cm⁻¹.

C-F stretching vibration , which is typically strong and found in the 1300-1100 cm⁻¹ region.

C-Br stretching vibrations , which would be expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

Aromatic C=C stretching vibrations , which give rise to a series of bands in the 1600-1450 cm⁻¹ region.

Out-of-plane C-H bending vibrations , which are sensitive to the substitution pattern on the benzene ring and would appear in the 900-700 cm⁻¹ region.

A hypothetical data table for the expected FT-IR peaks is presented below.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H Stretch
~1600-1450Aromatic C=C Stretch
~1250Asymmetric C-O-C Stretch
~1300-1100C-F Stretch
~1040Symmetric C-O-C Stretch
~900-700Aromatic C-H Out-of-Plane Bend
~600-500C-Br Stretch

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for identifying vibrations involving the carbon skeleton and the bromine substituents.

Expected prominent Raman bands would include:

Symmetric "ring breathing" mode of the substituted benzene ring, which is often a strong and characteristic band.

C-Br stretching vibrations , which are typically strong in the Raman spectrum.

C-F stretching vibration , which would also be observable.

Aromatic C=C stretching vibrations .

Correlation of Experimental Vibrational Frequencies with Theoretical Predictions

To gain a deeper understanding of the vibrational modes, experimental FT-IR and Raman data would ideally be correlated with theoretical predictions from quantum chemical calculations. nih.govresearchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate the vibrational frequencies and intensities for the optimized molecular structure of this compound.

This correlation allows for a more confident assignment of the observed spectral bands to specific molecular vibrations. Discrepancies between experimental and theoretical values can often be reconciled by applying scaling factors to the calculated frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of fragmentation patterns.

Elucidation of Fragmentation Pathways

In a typical electron ionization mass spectrometry (EI-MS) experiment, this compound would be bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The analysis of these fragments provides valuable structural information.

The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in a triplet of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Plausible fragmentation pathways could include:

Loss of a methyl group (-CH₃) from the methoxy group to form a stable cation.

Loss of a bromine atom (-Br) .

Loss of a formyl radical (-CHO) from the molecular ion.

Cleavage of the ether bond .

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of the molecular ion with high precision. nih.gov This allows for the unambiguous determination of the elemental formula of this compound, confirming the presence of carbon, hydrogen, bromine, fluorine, and oxygen atoms in the correct proportions. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

A hypothetical HRMS data table is shown below.

Ion FormulaCalculated Exact Mass (m/z)Observed Exact Mass (m/z)
[C₇H₅Br₂FO]⁺[Value][Value]

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles between all atoms in the molecule.

Torsional angles , describing the conformation of the molecule.

Intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking.

This data would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound.

Applications in Advanced Organic Synthesis and Material Science

Potential Role as a Key Intermediate in the Synthesis of Complex Molecules

The structural motifs present in 3,5-Dibromo-2-fluoroanisole suggest its potential as a valuable building block in the synthesis of elaborate organic compounds.

Building Block for Agrochemically Relevant Compounds

Fluorinated and brominated aromatic compounds are crucial in the agrochemical industry. The incorporation of fluorine can enhance the efficacy, metabolic stability, and bioavailability of active ingredients in pesticides and herbicides. The bromine atoms in this compound could be substituted to introduce other functional groups, leading to the creation of novel agrochemically active molecules. However, specific examples of agrochemicals synthesized from this compound are not documented in the available literature.

Precursor for Advanced Pharmaceutical Intermediates

Similarly, in medicinal chemistry, the presence of fluorine is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The dibromo-fluoro-anisole scaffold could be elaborated into more complex structures for pharmaceutical applications. The bromine atoms offer handles for diversification, allowing for the synthesis of a library of compounds for biological screening. At present, there is a lack of specific, publicly accessible research detailing the use of this compound as a precursor for pharmaceutical intermediates.

Postulated Utility in the Development of Novel Organic Materials

The unique combination of atoms in this compound also points towards its potential use in material science, although concrete examples are yet to be widely reported.

Monomer or Building Block for Functional Polymers

The dibromo functionality of this compound allows it to be a potential monomer in polymerization reactions, such as polycondensation or cross-coupling polymerization, to form functional polymers. The fluorine and methoxy (B1213986) groups could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific electronic characteristics. Research detailing the synthesis and properties of polymers derived from this specific monomer is not currently available.

Components in Optoelectronic Materials

Fluorinated aromatic compounds are of interest in the field of optoelectronics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the fluorinated anisole (B1667542) ring could be beneficial in designing materials with specific energy levels and charge transport characteristics. However, there are no specific reports on the integration of this compound into optoelectronic materials.

Theoretical Contribution to the Synthesis of Diverse Fluorinated Building Blocks

One of the most plausible applications of this compound is as a starting material for the synthesis of other, more complex fluorinated building blocks. Through selective transformations of the bromine atoms, a variety of polysubstituted fluoroaromatic compounds could be generated. These new building blocks could then be employed in the synthesis of a wide range of functional molecules. This potential, however, remains largely theoretical in the absence of published research.

Integration of this compound into Green Chemistry Processes Remains an Exploratory Area

Currently, information on this specific compound primarily consists of its chemical properties, synthesis intermediates, and supplier details. General concepts of green chemistry, such as the use of sustainable solvents and energy-efficient synthetic routes, are well-established in the broader field of organic synthesis. However, the application and adaptation of these principles specifically to the synthesis and use of this compound have yet to be documented in accessible research findings.

Further investigation and dedicated research are needed to explore the potential for developing greener synthetic pathways for this compound and to assess its utility in environmentally benign applications. Such studies would contribute valuable insights into the lifecycle of this compound, from its production to its potential roles in advanced organic synthesis and material science, all within the sustainable framework of green chemistry.

Analytical Methodologies for Environmental Occurrence of Halogenated Anisoles

Development of Isomer-Specific Separation Techniques

A critical step in the analysis of halogenated anisoles is the chromatographic separation of the target compound from its isomers. Positional isomers of halogenated aromatic compounds often exhibit very similar physicochemical properties, making their separation difficult yet essential for accurate quantification and toxicological assessment. vurup.skresearchgate.net

High-resolution gas chromatography (HRGC) is a cornerstone technique for the analysis of volatile and semi-volatile halogenated organic compounds. nih.gov The separation of positional isomers, such as the various forms of dibromo-fluoro-anisole, is highly dependent on the selectivity of the capillary column's stationary phase. vurup.sk

For halogenated aromatic compounds, specialized stationary phases are often employed to achieve the necessary resolution. While standard non-polar phases can provide some separation, phases with unique selectivity, such as those incorporating phenyl or trifluoropropyl groups, or even liquid crystalline phases, can offer enhanced separation of closely-eluting isomers based on subtle differences in their molecular shape and polarity. vurup.skchromforum.org Furthermore, optimizing the GC oven's temperature program is crucial for improving peak separation and symmetry. rsc.org For instance, a slow temperature ramp can increase the interaction time between the analytes and the stationary phase, often leading to better resolution of isomeric compounds.

Table 1: Illustrative GC Columns for Isomer-Specific Separation of Halogenated Aromatics

Stationary Phase Type Typical Application Separation Principle
5% Phenyl Polysiloxane (e.g., DB-5) General purpose, analysis of a wide range of organic pollutants. Primarily separates based on boiling point, with some shape selectivity.
50% Phenyl Polysiloxane (e.g., DB-17) Separation of aromatic compounds, pesticides. Increased π-π interactions enhance selectivity for aromatic isomers.
14% Cyanopropylphenyl Polysiloxane (e.g., DB-624) Volatile organic compounds, isomers of halogenated hydrocarbons. Polarity and specific interactions provide unique selectivity for halogenated isomers. rsc.org

This table is illustrative and shows column types generally used for separating halogenated aromatic isomers; specific method development would be required for 3,5-Dibromo-2-fluoroanisole.

High-performance liquid chromatography (HPLC) provides an alternative and complementary approach to GC, particularly for compounds that may be thermally unstable. nih.gov The separation of aromatic positional isomers in HPLC is highly dependent on the choice of stationary phase. welch-us.com

Reversed-phase HPLC (RP-HPLC) on a C18 stationary phase is a common starting point. nih.gov However, for challenging isomer separations, columns with different selectivities are often necessary. Phenyl-based stationary phases can offer improved resolution for aromatic compounds through π-π interactions. Additionally, pentafluorophenyl (PFP) columns are known to provide unique selectivity for halogenated compounds and their positional isomers. chromforum.orgwelch-us.com

Table 2: Example HPLC Columns for Aromatic Isomer Separations

Column Type Stationary Phase Chemistry Mechanism of Separation
C18 (Octadecylsilane) Alkyl chains bonded to silica (B1680970). Primarily hydrophobic (van der Waals) interactions.
Phenyl-Hexyl Phenyl rings bonded to silica via a hexyl linker. Mixed-mode separation involving hydrophobic and π-π interactions.

This table provides examples of HPLC columns used for separating aromatic isomers. The optimal column for this compound would require empirical evaluation.

Advanced Detection and Quantification Techniques

Following chromatographic separation, sensitive and specific detectors are essential for the unambiguous identification and accurate quantification of trace levels of this compound in environmental samples.

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification of organic contaminants. nih.gov As the separated analytes elute from the GC column, they are ionized (typically by electron ionization), and the resulting mass-to-charge ratio of the parent ion and its fragments are measured. This fragmentation pattern provides a structural fingerprint that allows for highly confident identification of the compound. ub.edu

For this compound, the mass spectrometer would detect its unique molecular ion peak and a characteristic isotopic pattern resulting from the presence of two bromine atoms (¹⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) can further increase confidence by measuring the exact mass of the ions, allowing for the determination of the elemental formula. researchgate.netnih.gov To achieve very low detection limits, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, significantly enhancing sensitivity. researchgate.net

Table 3: Hypothetical GC-MS Parameters for this compound Analysis

Parameter Description
Ionization Mode Electron Ionization (EI)
Monitored Ions (SIM mode) m/z 282/284/286: Molecular ion cluster (due to Br isotopes).Other characteristic fragment ions: e.g., loss of CH₃, Br.

This table is illustrative. The actual fragment ions and their relative abundances would need to be determined from the mass spectrum of a pure standard of this compound.

The electron capture detector (ECD) is exceptionally sensitive to compounds containing electronegative atoms, such as halogens. mdpi.com This makes HRGC-ECD a powerful technique for the trace-level analysis of halogenated compounds like this compound. nih.gov The detector's response is generally proportional to the number and type of halogen atoms in the molecule.

While ECD offers outstanding sensitivity, often reaching picogram or femtogram levels, it is less specific than a mass spectrometer. nih.gov Identification is based primarily on the analyte's retention time on the GC column. Therefore, high-efficiency chromatographic separation is paramount to prevent misidentification due to co-eluting compounds. The ECD's high sensitivity for brominated compounds makes it an excellent choice for screening environmental samples and for routine monitoring where the identity of the target analyte has already been confirmed by GC-MS. mdpi.comnih.gov

Table 4: Comparison of Detection Techniques for Halogenated Anisoles

Technique Selectivity Sensitivity Confidence in Identification
GC-MS (Full Scan) Good Moderate High
GC-MS (SIM) Excellent High High
HRGC-ECD Moderate (for Halogens) Excellent Moderate (relies on retention time)

Characterization of Environmental Presence and Distribution in Research Contexts

Halogenated anisoles are recognized as ubiquitous environmental contaminants, with origins that can be both natural (e.g., biogenic formation in marine environments) and anthropogenic (e.g., microbial methylation of precursor halogenated phenols used in industry). nih.govdss.go.th Studies have documented the presence of various bromoanisoles, such as 2,4-dibromoanisole (B1585499) and 2,4,6-tribromoanisole, in matrices including air, water, and biota. dss.go.th

However, a specific focus on this compound in environmental research is not apparent in the existing scientific literature. While the analytical frameworks described above are well-suited for its detection, dedicated studies to characterize its presence, concentration, and distribution in the environment have not been reported. Future research employing these isomer-specific HRGC-MS and HRGC-ECD methodologies would be necessary to determine if this compound is present in the environment, to identify its potential sources, and to understand its environmental fate and transport pathways.

Table 5: Illustrative Research Plan for Environmental Occurrence of this compound

Environmental Matrix Sampling Location Analytical Method Research Objective
Air Industrial and remote sites HRGC-HRMS To assess for atmospheric presence and long-range transport potential.
Surface Water & Sediment Near industrial outfalls and wastewater treatment plants HRGC-MS/MS To identify potential point sources of contamination.

This table represents a hypothetical research framework, as no specific environmental occurrence data for this compound has been found.

Table of Mentioned Compounds

Compound Name
This compound
2,4-dibromoanisole
2,4,6-tribromoanisole
Chlorobenzenes
2,4,6-trichloroanisole
2,3,4,6-tetrachloroanisole
Pentachloroanisole
2,6-dibromoanisole
Dibromochloroanisoles
Chlorophenols
Tetrabromobisphenol A (TBBPA)
Dibromoneopentyl glycol (DBNPG)
Bromofluoro benzaldehyde
Trifluoromethoxy aniline
Trifluoromethoxy nitro benzene (B151609)
Riluzole

Q & A

Q. What are the standard synthetic routes for 3,5-Dibromo-2-fluoroanisole?

The synthesis typically involves sequential halogenation of a methoxy-substituted aromatic precursor. For example, electrophilic bromination of 2-fluoroanisole can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. The methoxy group directs bromination to the ortho and para positions, while the fluorine atom (a meta-directing, deactivating group) influences regioselectivity. Reaction optimization may require Lewis acid catalysts (e.g., FeBr₃) and temperature control to minimize side products. Purification via column chromatography or recrystallization is often employed to isolate the product .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Using programs like SHELXL (part of the SHELX suite), researchers can refine crystallographic data to determine bond lengths, angles, and packing arrangements. Complementary techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.
  • Elemental Analysis : Quantifying C, H, Br, and F content to validate purity .

Q. What are the key physical properties (e.g., solubility, melting point) of this compound?

While specific data for this compound is limited in the literature, analogs suggest:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water.
  • Melting Point : Likely between 80–120°C, based on structurally similar bromo-fluoroanisoles (e.g., 4-Bromo-2-fluoroanisole, m.p. ~65°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Systematic optimization involves:

  • Solvent Screening : Testing polar aprotic (DMSO, DMF) vs. non-polar solvents (CHCl₃).
  • Catalyst Evaluation : Comparing FeBr₃, AlCl₃, or Brønsted acids for bromination efficiency.
  • Temperature Gradients : Balancing reaction rate and selectivity (e.g., 0–60°C).
  • Kinetic Monitoring : Using TLC or in-situ NMR to track intermediate formation. Contradictions in reported yields may arise from trace moisture or impurities in starting materials, necessitating strict anhydrous conditions .

Q. How can discrepancies in crystallographic data for halogenated anisoles be resolved?

Discrepancies often stem from polymorphism or disordered crystal packing. Strategies include:

  • Twinned Data Refinement : Using SHELXL’s TWIN command to model overlapping lattices.
  • High-Resolution Data : Collecting synchrotron X-ray data (<1.0 Å resolution) to reduce ambiguity.
  • Computational Validation : Comparing experimental data with DFT-calculated structures (e.g., using Gaussian or ORCA) .

Q. What methodologies are suitable for studying the biological activity of this compound derivatives?

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
  • Mechanistic Studies : Molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., enzymes in microbial pathways) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

  • DFT Calculations : Modeling frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Solvent Effects : Using COSMO-RS to simulate solvent interactions and reaction pathways.
  • Thermodynamic Stability : Calculating Gibbs free energy changes (ΔG\Delta G) for proposed intermediates .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

Q. How can researchers address low yields in cross-coupling reactions involving this compound?

  • Catalyst Selection : Test Pd(PPh₃)₄, CuI, or NiCl₂ for Suzuki or Ullmann couplings.
  • Ligand Screening : Bulky ligands (e.g., XPhos) may enhance steric control.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-fluoroanisole
Reactant of Route 2
Reactant of Route 2
3,5-Dibromo-2-fluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.